molecular formula C17H17N3O4S B10958914 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide

Cat. No.: B10958914
M. Wt: 359.4 g/mol
InChI Key: OGPFSMYEOBKQSO-UHFFFAOYSA-N
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Description

N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting from commercially available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The nitrobenzenesulfonamide group can be introduced through a nucleophilic substitution reaction using appropriate sulfonyl chlorides and nitrobenzene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets in the body. The indole moiety can interact with various enzymes and receptors, modulating their activity. The nitrobenzenesulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C17H17N3O4S/c1-12-2-7-17-16(10-12)13(11-18-17)8-9-19-25(23,24)15-5-3-14(4-6-15)20(21)22/h2-7,10-11,18-19H,8-9H2,1H3

InChI Key

OGPFSMYEOBKQSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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